Tazanolast
Tazanolast
Tazanolast is a selective mast-cell-stabilizing agent, and inhibits ozone-induced airway hyperresponsiveness.
Brand Name:
Vulcanchem
CAS No.:
82989-25-1
VCID:
VC0544618
InChI:
InChI=1S/C13H15N5O3/c1-2-3-7-21-13(20)12(19)14-10-6-4-5-9(8-10)11-15-17-18-16-11/h4-6,8H,2-3,7H2,1H3,(H,14,19)(H,15,16,17,18)
SMILES:
CCCCOC(=O)C(=O)NC1=CC=CC(=C1)C2=NNN=N2
Molecular Formula:
C13H15N5O3
Molecular Weight:
289.29 g/mol
Tazanolast
CAS No.: 82989-25-1
Inhibitors
VCID: VC0544618
Molecular Formula: C13H15N5O3
Molecular Weight: 289.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 82989-25-1 |
---|---|
Product Name | Tazanolast |
Molecular Formula | C13H15N5O3 |
Molecular Weight | 289.29 g/mol |
IUPAC Name | butyl 2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetate |
Standard InChI | InChI=1S/C13H15N5O3/c1-2-3-7-21-13(20)12(19)14-10-6-4-5-9(8-10)11-15-17-18-16-11/h4-6,8H,2-3,7H2,1H3,(H,14,19)(H,15,16,17,18) |
Standard InChIKey | XQTARQNQIVVBRX-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)C(=O)NC1=CC=CC(=C1)C2=NNN=N2 |
Canonical SMILES | CCCCOC(=O)C(=O)NC1=CC=CC(=C1)C2=NNN=N2 |
Appearance | Solid powder |
Description | Tazanolast is a selective mast-cell-stabilizing agent, and inhibits ozone-induced airway hyperresponsiveness. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | utyl-3'-(1H-tetrazol-5-yl)oxanilate tazanolast |
Reference | 1: Igarashi A, Iijima H, Tamura G, Shirato K. Tazanolast inhibits ozone-induced airway hyperresponsiveness in guinea pigs. Am J Respir Crit Care Med. 1998 May;157(5 Pt 1):1531-5. PubMed PMID: 9603134. 2: Kamei C, Mio M, Yoshida T, Saito Y, Toyoda Y, Tsuriya Y. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells. Arzneimittelforschung. 1997 Apr;47(4):390-4. PubMed PMID: 9150859. 3: Tominaga T, Watanbe A, Tsuji J, Koda A, Nagai H, Kumazawa Y, Shimada H. Effect of TYB-2285 on antigen-induced accumulation of eosinophils into the peritoneal cavity of rats sensitized with Ascaris suum extract. Gen Pharmacol. 1997 Mar;28(3):411-4. PubMed PMID: 9068982. 4: Nishizawa Y, Yamamoto T, Terada N, Fushiki S, Amakata Y, Nishizawa Y. Effects of antiallergic drugs on the proliferation of estrogen-sensitive mouse Leydig cell line. Anticancer Res. 1996 May-Jun;16(3A):1241-5. PubMed PMID: 8702244. 5: Hashimoto T, Toyoda Y, Matsukawa H, Tsuriya Y, Yanagihara Y. [Effect of tazanolast on platelet activating factor-induced airway hyperresponsiveness in guinea pigs]. Arerugi. 1992 Sep;41(9):1430-3. Japanese. PubMed PMID: 1280089. 6: Hashimoto T, Edanami K, Naito A, Sano K, Fushimi H, Goto M. [Anti-allergic effects of tazanolast [butyl 3'-(1H-tetrazol-5-yl) oxanilate, WP-833] metabolites]. Nihon Yakurigaku Zasshi. 1990 Apr;95(4):159-66. Japanese. PubMed PMID: 1695192. |
PubChem Compound | 5380 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume